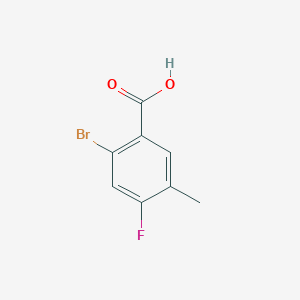

2-Bromo-4-fluoro-5-methylbenzoic acid

Übersicht

Beschreibung

2-Bromo-4-fluoro-5-methylbenzoic acid is an organic compound with the chemical formula C8H6BrFO2. It is a colorless to light yellow solid with a melting point of 102-104 degrees Celsius and a boiling point of approximately 310 degrees Celsius . This compound is soluble in organic solvents such as methanol and dichloromethane . It is commonly used as an intermediate in the synthesis of various fluorinated and halogenated organic compounds, including drugs and pesticides .

Wirkmechanismus

Target of Action

It’s known that benzylic compounds typically interact with various biochemical targets, including enzymes and receptors, influencing their function .

Mode of Action

The mode of action of 2-Bromo-4-fluoro-5-methylbenzoic acid involves several chemical reactions. These include free radical bromination, nucleophilic substitution, and oxidation . The compound can undergo reactions at the benzylic position, which can be resonance stabilized . This means that removing a benzylic hydrogen results in a smaller energy gain and thus requires less energy .

Biochemical Pathways

For instance, they can affect the pathways related to the function of the targets they interact with .

Pharmacokinetics

The pharmacokinetics of a compound is influenced by its chemical structure and properties, including its solubility, stability, and reactivity .

Result of Action

The compound’s interactions with its targets can lead to changes in the function of these targets, influencing cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, the presence of other compounds, and the temperature . For instance, the rate of reaction can be affected by the difference in electronegativity .

Vorbereitungsmethoden

The preparation of 2-Bromo-4-fluoro-5-methylbenzoic acid typically involves several steps:

Starting Material: The synthesis begins with p-toluene.

Substitution Reaction:

p-Toluene undergoes a substitution reaction to form 2-chloro-4-methylbenzoic acid.Bromination: 2-Chloro-4-methylbenzoic acid reacts with bromomethylene and tetrabutylfluoroborate to produce 2-bromo-4-methylbenzoic acid.

Analyse Chemischer Reaktionen

2-Bromo-4-fluoro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-fluoro-5-methylbenzoic acid is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of fluorinated and halogenated organic compounds.

Medicine: It is utilized in the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is employed in the production of pesticides and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-fluoro-5-methylbenzoic acid can be compared with other similar compounds, such as:

2-Bromo-4-fluorobenzoic acid: Similar in structure but lacks the methyl group.

4-Bromo-2-fluoro-5-methylbenzoic acid: Similar but with different positions of the bromine and fluorine atoms.

2-Bromo-5-fluorobenzoic acid: Similar but with different positions of the bromine and fluorine atoms

These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.

Biologische Aktivität

2-Bromo-4-fluoro-5-methylbenzoic acid (BFMBA) is an aromatic compound notable for its unique chemical structure and potential biological activities. Characterized by a bromine atom at the second position, a fluorine atom at the fourth position, and a methyl group at the fifth position of the benzoic acid structure, BFMBA has garnered attention for its role as an intermediate in organic synthesis and its possible applications in medicinal chemistry.

- Molecular Formula : C₈H₆BrF O₂

- Molecular Weight : 219.01 g/mol

- Structural Characteristics : The presence of halogen substituents (bromine and fluorine) enhances the compound's reactivity and interaction with biological targets.

Anti-Inflammatory Properties

Research indicates that BFMBA exhibits potential anti-inflammatory properties . The unique interactions of bromine and fluorine in its structure may enhance its efficacy compared to non-halogenated analogs. Studies have suggested that compounds with similar halogen substitutions can modulate inflammatory pathways, indicating a promising avenue for further exploration of BFMBA in treating inflammatory diseases.

Anticancer Activity

BFMBA has been investigated for its effects on various cancer cell lines. Preliminary findings suggest that it may inhibit the proliferation of certain cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest. The halogen substituents are believed to play a crucial role in enhancing binding affinities to target proteins involved in cancer progression .

Interaction with Biological Targets

The compound interacts with various biological targets, including enzymes involved in metabolic pathways. The presence of halogens may facilitate stronger interactions with proteins or receptors, influencing their activity. For instance, studies have shown that BFMBA can affect enzyme kinetics, which could be leveraged for therapeutic applications.

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing BFMBA and evaluating its biological activity found that it demonstrated significant binding affinity to specific enzymes related to inflammatory responses. This study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antitumor Activity Assessment

In another investigation, BFMBA was tested against multiple cancer cell lines, showing promising results in reducing cell viability. The study concluded that the compound's structural features contributed to its anticancer properties, suggesting potential for development as a therapeutic agent .

Study 3: Mechanistic Insights

Research exploring the mechanistic pathways of BFMBA revealed that it might engage in covalent interactions with target proteins, leading to altered gene expression profiles associated with inflammation and tumor growth. This finding emphasizes the compound's potential as a lead structure for drug development aimed at treating inflammatory diseases and cancers .

Comparative Analysis of Similar Compounds

The following table compares BFMBA with structurally similar compounds regarding their biological activities and unique features:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-4-fluoro-5-methoxybenzoic acid | Methoxy group at the fifth position | Increased lipophilicity due to methoxy |

| 6-Bromo-2,3,4-trifluorobenzoic acid | Three fluorine atoms at positions 2, 3, 4 | Enhanced reactivity due to trifluoromethyl group |

| 2-Bromo-4-fluoro-5-nitrobenzoic acid | Nitro group at the fifth position | Potential for increased biological activity |

| This compound | Methyl group at the fifth position | Altered sterics affecting reactivity |

| 2-Bromo-3,4-difluorobenzoic acid | Two fluorine atoms at positions 3 and 4 | Unique electronic properties from difluoro substitution |

Eigenschaften

IUPAC Name |

2-bromo-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSGTNJGIMPLAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662782 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-39-4 | |

| Record name | 2-Bromo-4-fluoro-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.